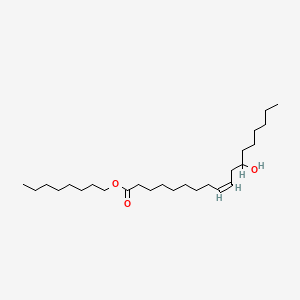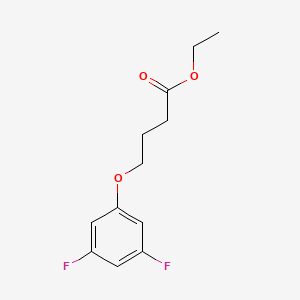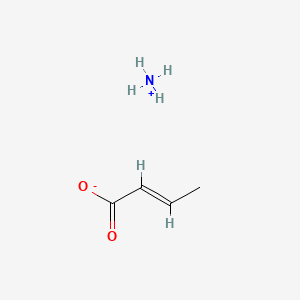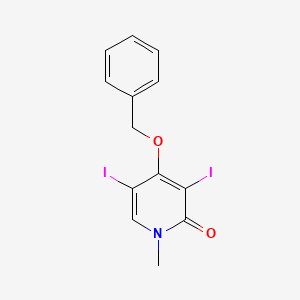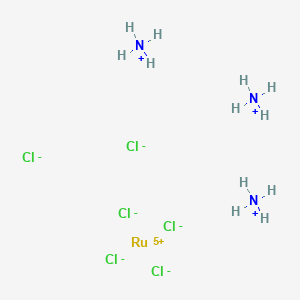![molecular formula C17H12O B12642947 Methylbenzo[b]naphtho[2,3-d]furan CAS No. 84540-55-6](/img/structure/B12642947.png)
Methylbenzo[b]naphtho[2,3-d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methylbenzo[b]naphtho[2,3-d]furan typically involves the construction of the naphtho[2,3-b]furan system. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans . This process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring through the elimination of a water molecule . The starting materials for this synthesis are usually phenols, arylglyoxals, and cyclic 1,3-diketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methylbenzo[b]naphtho[2,3-d]furan can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Methylbenzo[b]naphtho[2,3-d]furan has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of methylbenzo[b]naphtho[2,3-d]furan involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Methylbenzo[b]naphtho[2,3-d]furan can be compared with other similar compounds, such as:
Naphtho[1,2-b]benzofuran: Similar in structure but differs in the position of the furan ring.
Dibenzo[b,d]furan: Contains two benzene rings fused to a furan ring, differing in the arrangement of the rings.
These compounds share some chemical properties and reactivity but differ in their specific applications and biological activities.
Propiedades
Número CAS |
84540-55-6 |
|---|---|
Fórmula molecular |
C17H12O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
11-methylnaphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C17H12O/c1-11-13-7-3-2-6-12(13)10-16-17(11)14-8-4-5-9-15(14)18-16/h2-10H,1H3 |
Clave InChI |
LZTJEJYXRXRBSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC=C3OC2=CC4=CC=CC=C14 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)
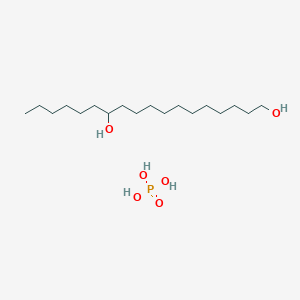



![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)
